1,7a-Dihydroimidazo[4,5-b]pyridin-2-one
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Overview
Description
1,7a-Dihydroimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with glyoxal or its derivatives, followed by cyclization under acidic or basic conditions . Another approach involves the use of transition metal-catalyzed reactions to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,7a-Dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazopyridines .
Scientific Research Applications
1,7a-Dihydroimidazo[4,5-b]pyridin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like phosphodiesterases or kinases, thereby modulating cellular pathways such as the cAMP signaling pathway . The compound’s ability to bind to these targets and inhibit their activity underlies its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole-pyridine fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-c]pyridines: Another class of imidazopyridines with a different fusion pattern.
Uniqueness
1,7a-Dihydroimidazo[4,5-b]pyridin-2-one is unique due to its specific fusion pattern and the resulting electronic and steric properties. These characteristics influence its reactivity and biological activity, making it distinct from other imidazopyridines .
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1,7a-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-4H,(H,8,10) |
InChI Key |
OPEOMLIJBBRDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)N2)N=C1 |
Origin of Product |
United States |
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